molecular formula C17H18N2O2 B11823159 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one

3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11823159
M. Wt: 282.34 g/mol
InChI Key: LDDPJKODBNSXQC-UHFFFAOYSA-N
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Description

3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a piperidine and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with a benzoylated piperidine derivative under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated piperidine ring .

Scientific Research Applications

3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzoylated piperidine ring and a pyridine ring, which imparts specific chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-(1-benzoylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20)

InChI Key

LDDPJKODBNSXQC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CNC2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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